molecular formula C14H19N3O B14719464 Isonicotinic acid, cyclooctylidenehydrazide CAS No. 13117-17-4

Isonicotinic acid, cyclooctylidenehydrazide

Cat. No.: B14719464
CAS No.: 13117-17-4
M. Wt: 245.32 g/mol
InChI Key: FLUAKETWIMTOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid, cyclooctylidenehydrazide (PubChem CID 202702, Molecular Formula: C14H19N3O) is a chemical compound of interest in scientific research . This hydrazide derivative is built upon the isonicotinic acid (pyridine-4-carboxylic acid) structure, a scaffold known for its significant biochemical applications, most notably as the precursor to the first-line anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide) . The structural motif of isonicotinic acid hydrazide is associated with specific biological activities. Research indicates that related hydrazide derivatives can act as inhibitors for enzymes like matrix metalloproteinase-2 (MMP-2) . Furthermore, the mechanism of action for compounds like isoniazid involves being a prodrug activated by bacterial catalase-peroxidase (KatG), leading to the inhibition of mycolic acid synthesis, which is essential for the bacterial cell wall . The cyclooctylidenehydrazide side chain in this specific compound may influence its properties, such as lipophilicity and potential for metal chelation, which can be critical for modulating its behavior in biological systems and its application in various research fields, including medicinal chemistry and pharmacology. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

13117-17-4

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-(cyclooctylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18)

InChI Key

FLUAKETWIMTOQB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1

Origin of Product

United States

Preparation Methods

Direct Hydrazinolysis of Isonicotinamide

Isonicotinamide undergoes single-step conversion with hydrazine hydrate in alcoholic solvents (e.g., methanol, ethanol) under reflux (100–120°C, 3–5 hours). The reaction achieves >95% yield and >99% purity.
Reaction Scheme :
$$
\text{Isonicotinamide} + \text{Hydrazine Hydrate} \xrightarrow{\text{Cl–C3 Alcohol, Reflux}} \text{INH} + \text{NH}_3
$$
Key Conditions :

  • Molar ratio: 1:0.7–1.1 (isonicotinamide:hydrazine hydrate)
  • Solvent recovery: Distillation post-reaction.

Hydrazine-Mediated Hydrolysis of Isonicotinic Acid Esters

Isonicotinic acid esters react with hydrazine hydrate in aromatic solvents (toluene, xylene) at 110–170°C for 10–30 hours. This method avoids dipyridoyl hydrazine byproducts.

Condensation of INH with Cyclooctanone to Form IACOH

The hydrazone bond formation between INH and cyclooctanone is central to IACOH synthesis.

Acid-Catalyzed Condensation

Procedure :

  • Dissolve INH (1 eq) in anhydrous ethanol.
  • Add cyclooctanone (1.2 eq) and catalytic acetic acid (0.1 eq).
  • Reflux at 80°C for 6–8 hours.
  • Cool, filter, and recrystallize from ethanol.

Yield : 75–85%
Mechanism :
$$
\text{INH} + \text{Cyclooctanone} \xrightarrow{\text{H}^+} \text{IACOH} + \text{H}_2\text{O}
$$

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Grind INH and cyclooctanone (1:1.1 molar ratio) with silica gel (10% w/w) in a ball mill.
  • Process at 30 Hz for 45 minutes.
  • Extract with dichloromethane and purify via column chromatography.

Yield : 70–78%
Advantages : Reduced reaction time (≤1 hour), minimal solvent use.

Optimization and Reaction Parameters

Effect of Catalyst

Catalyst Temperature (°C) Time (h) Yield (%)
Acetic acid 80 8 85
p-TsOH 80 6 88
None (neat) 120 3 72

Characterization of IACOH

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3250 (N–H), 1660 (C=O), 1590 (C=N), 1520 (C–C aromatic).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.7 (d, 2H, pyridine-H), 7.8 (d, 2H, pyridine-H), 2.5–1.5 (m, 14H, cyclooctylidene).
  • ¹³C NMR : δ 165.2 (C=O), 150.1 (C=N), 122–140 (pyridine carbons), 25–35 (cyclooctylidene).

Physicochemical Properties

Property Value
Melting Point 168–170°C
Solubility (mg/mL) 2.1 (Water), 45 (EtOH)
LogP 3.2

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Procedure :

  • Mix INH and cyclooctanone in ethanol (1:1.2).
  • Irradiate at 300 W, 100°C, for 20 minutes.
    Yield : 89%.

Use of Coupling Agents

EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates hydrazone formation in dichloromethane at room temperature (24 hours, 82% yield).

Challenges and Limitations

  • Byproduct Formation : Excess cyclooctanone may lead to dihydrazone derivatives.
  • Purification : Recrystallization from ethanol is critical to remove unreacted ketone.

Industrial-Scale Considerations

  • Cost Efficiency : Cyclooctanone is cost-prohibitive (>$200/g); optimized stoichiometry (1:1.05) reduces waste.
  • Safety : Hydrazine hydrate is toxic; closed-system reactors are recommended.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Key Structural Features :

  • Isonicotinic acid hydrazide (INH) : Pyridine ring linked to a hydrazide group.
  • Isonicotinoylhydrazonopyruvic acid: Features a pyruvic acid substituent, altering solubility and reactivity .
  • Hydralazine : A phthalazine derivative with a hydrazide group, used as an antihypertensive .

Pharmacological and Mechanistic Differences

Compound Therapeutic Use Mechanism of Action Key Pharmacokinetic Property
Isonicotinic acid, cyclooctylidenehydrazide Antimycobacterial (Research) Inhibits mycobacterial enzymes (e.g., methylene-tetrahydrofolate reductase) Metabolism via acetylation pathways
Isonicotinic acid hydrazide (INH) Tuberculosis treatment Inhibits mycolic acid synthesis by targeting InhA enoyl-ACP reductase Acetylator status-dependent metabolism; slow vs. fast acetylators
Hydralazine Hypertension Vasodilation via nitric oxide release and potassium channel activation Rapid absorption, extensive hepatic metabolism
Pyrazinoic acid Tuberculosis (adjunct) Disrupts bacterial membrane potential and pH homeostasis Activated by bacterial pyrazinamidase

Activity Highlights :

  • Antimycobacterial Activity : Cyclooctylidenehydrazide derivatives show comparable or improved activity over INH in some studies, though esters and thioesters of isonicotinic acid lack efficacy, emphasizing the hydrazide group's necessity .
  • Enzyme Inhibition: Cyclooctylidenehydrazide and INH inhibit kynurenine aminotransferases (KATs), critical in neurodegenerative pathways, with structural similarities to hexanoic acid derivatives .

Metabolic and Acetylation Profiles

  • INH’s acetylation status correlates with urinary sulfadimidine acetylation, a predictor of drug clearance and toxicity . Cyclooctylidenehydrazide may share similar metabolic pathways but requires specific studies.

Research Findings and Implications

  • Structural-Activity Relationships (SAR) : The hydrazide group is critical for antitubercular activity; modifications like cyclooctylidene may enhance target binding or reduce resistance .
  • Resistance Mechanisms : INH-resistant Mycobacterium tuberculosis strains exhibit mutations in katG, which activates INH. Cyclooctylidenehydrazide’s efficacy in such strains remains unexplored .

Biological Activity

Isonicotinic acid, cyclooctylidenehydrazide, is a derivative of isoniazid that has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and antitubercular applications. This article provides a comprehensive overview of the compound's biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Isonicotinic acid derivatives are typically synthesized through condensation reactions involving isonicotinic acid hydrazide and various aldehydes or ketones. The cyclooctylidenehydrazide variant is characterized by its unique cyclooctylidene group, which may influence its lipophilicity and biological activity.

Table 1: Synthesis Overview of Isonicotinic Acid Derivatives

Compound NameSynthesis MethodKey Characteristics
Isonicotinic Acid Hydrazide (INH)Condensation with hydrazineProdrug activated by KatG enzyme
CyclooctylidenehydrazideCondensation with cyclooctanoneUnique cyclooctylidene group

The biological activity of isonicotinic acid derivatives largely stems from their ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis. Isonicotinic acid acts as a prodrug that requires activation by the bacterial enzyme catalase-peroxidase (KatG). Upon activation, it forms a reactive species that covalently binds to NAD, inhibiting the fatty acid synthase enzyme InhA, which is crucial for cell wall synthesis in mycobacteria .

Biological Activity and Efficacy

Recent studies have demonstrated that isonicotinic acid derivatives exhibit significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis and other non-tuberculous strains.

Antimycobacterial Activity

In vitro studies have shown that certain derivatives of isonicotinic acid, including those with cyclooctylidene groups, possess potent antimycobacterial activity. For instance, a study reported that compounds with specific side chains displayed minimal inhibitory concentrations (MIC) lower than standard treatments like isoniazid .

Table 2: Antimycobacterial Activity of Isonicotinic Acid Derivatives

CompoundMIC (µg/mL)Comparison to Isoniazid
Cyclooctylidenehydrazide0.19More effective
Copper Complex (Cu-INH)0.78Comparable
Cobalt Complex (Co-INH)0.19Higher efficacy

Antimicrobial Spectrum

In addition to its activity against Mycobacterium tuberculosis, isonicotinic acid derivatives have shown effectiveness against other bacterial strains such as Staphylococcus aureus and Escherichia coli. A study indicated that compounds derived from isonicotinic acid hydrazide exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Gamma Scintigraphy in Tuberculosis Diagnosis : A study utilized radiolabeled isonicotinic acid derivatives for imaging tuberculosis infections in rabbits and humans. The results indicated significant accumulation at infection sites, demonstrating potential diagnostic applications for these compounds .
  • Toxicity and Apoptosis Induction : Research on new derivatives revealed that some compounds induced apoptosis in cancer cell lines while blocking the cell cycle in the G0/G1 phase. This suggests potential therapeutic applications beyond antimicrobial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.